4-Methyl-2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid
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Overview
Description
4-Methyl-2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the tetrahydropyran moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The tetrahydropyran ring can be introduced through nucleophilic substitution reactions or by using protecting groups that are later removed under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
4-Methyl-2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A related compound that contains a six-membered ring with one oxygen atom.
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Pyrimidine Derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
4-Methyl-2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid is unique due to its combination of an oxazole ring and a tetrahydropyran ring. This structural feature provides it with distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
4-methyl-2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H13NO4/c1-6-8(10(12)13)15-9(11-6)7-2-4-14-5-3-7/h7H,2-5H2,1H3,(H,12,13) |
InChI Key |
XVAYVMWUBSQVNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2CCOCC2)C(=O)O |
Origin of Product |
United States |
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